Overcoming Imatinib Resistance: Comparative c-KIT Inhibition by Thiazolo[5,4-b]pyridine Derivative 6r
A thiazolo[5,4-b]pyridine derivative (6r) demonstrates significantly superior potency against the imatinib-resistant c-KIT V560G/D816V double mutant compared to imatinib and maintains comparable efficacy to sunitinib, a second-line therapy, while exhibiting a more favorable selectivity window [1]. The derivative 6r achieved an IC50 of 4.77 μM against the mutant kinase, representing an 8-fold improvement over imatinib (IC50 = 37.93 μM) [1]. Importantly, 6r displayed higher differential cytotoxicity on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells compared to sunitinib, suggesting a potentially improved therapeutic index [2].
| Evidence Dimension | Inhibition of c-KIT V560G/D816V double mutant kinase |
|---|---|
| Target Compound Data | Derivative 6r: IC50 = 4.77 ± 0.38 μM |
| Comparator Or Baseline | Imatinib: IC50 = 37.93 ± 8.68 μM; Sunitinib: IC50 = 3.98 ± 1.18 μM |
| Quantified Difference | ~8-fold more potent than imatinib; ~1.2-fold less potent than sunitinib but with better selectivity profile |
| Conditions | ADP-Glo kinase assay; c-KIT V560G/D816V double mutant |
Why This Matters
This data proves that the thiazolo[5,4-b]pyridine core enables the design of inhibitors that circumvent a clinically prevalent resistance mechanism (D816V mutation), offering a clear advantage over the first-line standard of care (imatinib) and a potential selectivity advantage over a second-line agent (sunitinib).
- [1] Lee, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. DOI: 10.3390/cancers15010143. (Table 3) View Source
- [2] Lee, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. DOI: 10.3390/cancers15010143. (Abstract) View Source
